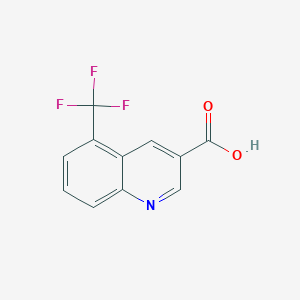

5-(Trifluoromethyl)quinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-3-9-7(8)4-6(5-15-9)10(16)17/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUJNRFBZLQMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)quinoline-3-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto the quinoline ring. One common method is the cyclization of appropriate precursors followed by functional group modifications. For example, starting from a suitable aniline derivative, the quinoline ring can be constructed through a series of cyclization reactions, and the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline ring or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the quinoline ring.

Scientific Research Applications

5-(Trifluoromethyl)quinoline-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s biological activity makes it a valuable tool for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents for diseases such as cancer, malaria, and bacterial infections.

Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of quinolinecarboxylic acids are highly sensitive to substituent positions. Below is a comparison of key analogs:

Table 1: Structural Analogs and Substituent Positions

Key Observations :

- Position of CF₃ : The 5-CF₃ group in the parent compound optimizes steric and electronic interactions for target binding compared to 2-CF₃ or 8-CF₃ analogs .

Antimicrobial Activity

Quinolinecarboxylic acids, including this compound, demonstrate antimicrobial properties. For example, 7-[[3-(aminomethyl)-3-alkyl]-1-pyrrolidinyl]-quinoline-carboxylic acids exhibit activity against Gram-negative bacteria, likely due to interactions with bacterial DNA gyrase .

Antitumor Potential

For instance, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits lung cancer (NCI-H522) cell growth by 68.09% . This suggests that the trifluoromethyl group enhances bioactivity in heterocyclic scaffolds.

Biological Activity

5-(Trifluoromethyl)quinoline-3-carboxylic acid (5-CF3-3-CA) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl (CF3) group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. This article explores the biological activity of 5-CF3-3-CA, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C11H6F3NO2. Its structure includes a quinoline ring substituted with a trifluoromethyl group at the 5-position and a carboxylic acid at the 3-position. This unique substitution pattern contributes to its distinct chemical and biological properties compared to other quinoline derivatives.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | Contains an amino group instead of a carboxylic acid | Different functional groups lead to distinct activities |

| 7-Trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid | Hydroxy group at the 4-position | Hydroxy vs. carboxylic acid impacts solubility and reactivity |

| 7-(Trifluoromethyl)quinoline-4-thiol | Thiol group at the 4-position | Thiol functionality introduces different reactivity patterns |

Antimicrobial Properties

Research indicates that quinoline derivatives, including 5-CF3-3-CA, exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds containing the trifluoromethyl group enhance antimicrobial efficacy against various pathogens. For instance, a study synthesized several quinoline derivatives and found that those with trifluoromethyl substitutions exhibited potent antimicrobial activity, making them suitable candidates for further modifications to develop more effective antimicrobial agents .

Antiviral Activity

The antiviral potential of 5-CF3-3-CA has also been explored, particularly in relation to enteroviruses. A study on quinoline analogs showed that modifications at the 3-position significantly influenced antiviral potency against EV-D68, with compounds featuring the CF3 group demonstrating superior efficacy . The mechanism of action is believed to involve interactions with viral proteins, leading to inhibition of viral replication.

Interaction with Biological Targets

This compound may interact with various biological targets, including enzymes and receptors. For example, it has been suggested that similar compounds can modulate androgen receptor activity, potentially influencing pathways related to cell growth and differentiation . The trifluoromethyl group is known for enhancing binding affinity due to its electron-withdrawing nature, which can affect the compound's interaction with target proteins.

Case Studies

- Antimicrobial Study : In a recent study, several synthesized quinoline derivatives were tested for their antimicrobial properties. Compounds containing the trifluoromethyl group showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .

- Antiviral Evaluation : A series of quinoline derivatives were evaluated for their antiviral activity against enterovirus D68 (EV-D68). The study revealed that modifications at specific positions on the quinoline scaffold significantly improved antiviral potency, particularly when incorporating trifluoromethyl groups .

Q & A

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)quinoline-3-carboxylic acid, and what critical parameters influence yield?

Methodological Answer:

- Synthetic Pathways :

- Cyclization of substituted anilines : Start with trifluoromethyl-substituted aniline derivatives, followed by cyclocondensation with β-ketoesters or malonic acid derivatives to form the quinoline core .

- Functional group introduction : Post-synthetic modification of preformed quinoline scaffolds via electrophilic trifluoromethylation or cross-coupling reactions (e.g., using Cu/Ag catalysts) .

- Critical Parameters :

- Temperature : Maintain 80–120°C during cyclization to avoid side reactions .

- Reaction Time : Prolonged heating (>12 hours) may degrade acid-sensitive intermediates .

- Catalyst Selection : Use Pd/Cu systems for trifluoromethyl group introduction to minimize byproducts .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Handling Precautions :

- PPE : Wear nitrile gloves (EN374 standard), safety goggles with side shields, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage :

- Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption .

- Store at 2–8°C in a desiccator to limit hydrolysis of the carboxylic acid group .

Q. What spectroscopic and chromatographic methods are effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for derivatives of this compound?

Methodological Answer:

- Systematic SAR Studies :

- Data Validation :

Q. What strategies mitigate side reactions during the introduction of the trifluoromethyl group in the quinoline scaffold?

Methodological Answer:

- Optimized Reaction Conditions :

- Byproduct Removal :

Q. How does the crystal structure of related quinolinecarboxylic acids inform solubility and formulation approaches?

Methodological Answer:

- Structural Insights :

- Solubility Testing :

- Perform phase-solubility studies with cyclodextrins or surfactants (e.g., Tween-80) to identify optimal carriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.